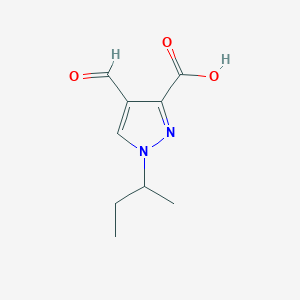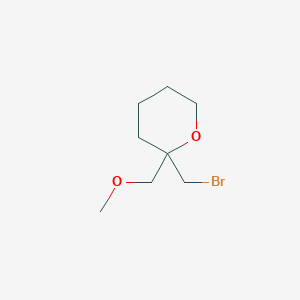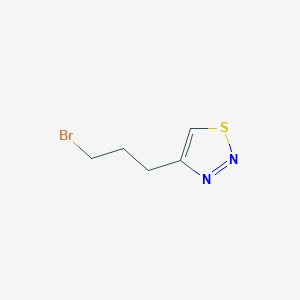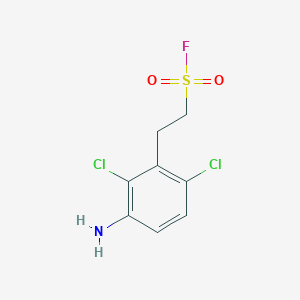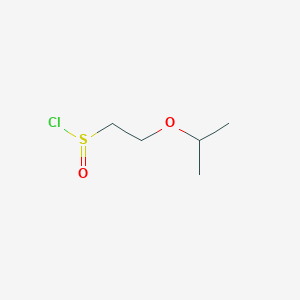![molecular formula C22H25NO4 B13199803 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,4-dimethylpentanoic acid](/img/structure/B13199803.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,4-dimethylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps. One approach starts with as the starting material. The fluorenyl group is introduced using , followed by coupling.
Industrial Production: While industrial-scale production details are scarce, researchers typically employ solid-phase peptide synthesis (SPPS) techniques to prepare this compound.
Analyse Des Réactions Chimiques
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions: Reagents like Fmoc-allyl-Gly-OH , Boc-Gly-OH , and 4-pentynoic acid are used in its synthesis.
Major Products: The primary product is the fully protected amino acid with the fluorenyl group attached.
Applications De Recherche Scientifique
Chemistry: Researchers use this compound as a building block for peptide synthesis due to its unique structure.
Biology: It can serve as a probe in studies related to protein-ligand interactions.
Medicine: Investigations into its bioactivity may reveal potential therapeutic applications.
Industry: Its use in the pharmaceutical industry is promising.
Mécanisme D'action
Targets and Pathways: The compound’s mechanism likely involves interactions with specific receptors or enzymes. Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
Uniqueness: Its fluorenyl modification sets it apart from other amino acids.
Similar Compounds: Other derivatives include (2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-methylpropanoic acid and (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid .
Propriétés
Formule moléculaire |
C22H25NO4 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylpentanoic acid |
InChI |
InChI=1S/C22H25NO4/c1-13(2)14(3)20(21(24)25)23-22(26)27-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,13-14,19-20H,12H2,1-3H3,(H,23,26)(H,24,25) |
Clé InChI |
SVPJHFGRSITUGC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


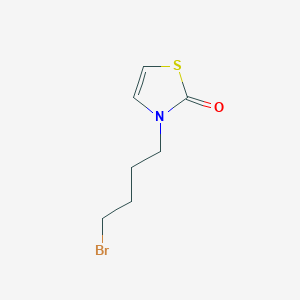
![4-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13199731.png)
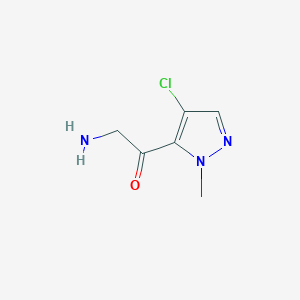
![[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13199734.png)
![N-[4-(Aminomethyl)-2,5-difluorophenyl]acetamide](/img/structure/B13199736.png)
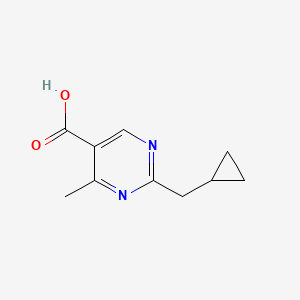

![N-(Cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13199748.png)
